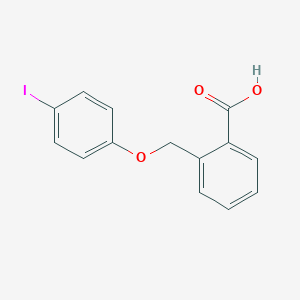

2-(4-Iodo-phenoxymethyl)-benzoic acid

Description

Properties

IUPAC Name |

2-[(4-iodophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVAIZSTEOIWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-phenoxymethyl)-benzoic acid typically involves the iodination of a phenoxy group followed by its attachment to a benzoic acid derivative. One common method includes the esterification of 4-iodophenyl acetic acid using methanol and sulfuric acid to form 4-iodophenyl acetic acid methyl ester. This intermediate is then subjected to methoxycarbonylation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodo-phenoxymethyl)-benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybenzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Iodo-phenoxymethyl)-benzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Radiopharmaceuticals: The iodine atom can be radio-labeled for use in diagnostic imaging and targeted radiotherapy.

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenoxymethyl)-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and benzoic acid moieties can facilitate these interactions by providing specific binding sites and enhancing the compound’s overall affinity for its target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The iodine atom in 2-(4-Iodo-phenoxymethyl)-benzoic acid imparts distinct electronic and steric effects compared to other substituents. Below is a comparison with structurally related compounds:

Key Observations :

- Electronic Effects : Iodine's electron-withdrawing nature may reduce the acidity of the benzoic acid group compared to methoxy-substituted analogs .

- Steric Effects : The bulky iodine atom could hinder crystallization or intermolecular interactions, contrasting with smaller substituents like Cl or CH₃ .

Crystallographic and Hydrogen-Bonding Behavior

Crystal packing in benzoic acid derivatives is often governed by hydrogen bonds:

Q & A

Q. What are the recommended synthetic routes for 2-(4-Iodo-phenoxymethyl)-benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves iodination of a phenoxymethyl precursor followed by coupling to a benzoic acid derivative. Key steps include:

- Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (40–60°C) .

- Coupling : Ullmann or Suzuki-Miyaura cross-coupling reactions for aryl-ether bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization parameters include catalyst loading (0.5–5 mol%), reaction time (12–48 hours), and pH control (neutral to slightly basic) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic protons (δ 6.8–8.2 ppm) and the methylene bridge (δ 4.5–5.0 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (70:30) + 0.1% trifluoroacetic acid for purity analysis (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 373.98) .

Q. What solubility challenges are associated with this compound, and how can formulation strategies address them?

The compound exhibits poor aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic iodophenyl group. Strategies include:

- Co-solvents : Use DMSO or PEG-400 in in vitro assays (≤5% v/v to minimize cytotoxicity) .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for enhanced bioavailability .

- pH Adjustment : Solubilization in alkaline buffers (pH 8–9) via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at 2–8°C in amber vials .

- pH Sensitivity : Hydrolysis of the ester linkage is accelerated under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies recommend neutral buffers (pH 6–8) for long-term storage .

- Light Sensitivity : Degrades upon prolonged UV exposure; experiments should use light-protected containers .

Q. What strategies can resolve contradictions in toxicity data across different studies?

- Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293, HepG2) to identify IC₅₀ variability .

- Metabolite Profiling : LC-MS/MS to detect toxic intermediates (e.g., free iodine or phenolic byproducts) that may explain discrepancies .

- Species-Specific Metabolism : Compare rodent vs. human liver microsomes to assess metabolic activation differences .

Q. What are the potential metabolic pathways of this compound, and how can in vitro models predict in vivo behavior?

- Phase I Metabolism : CYP450-mediated oxidation (CYP3A4/2D6) at the methoxyphenyl group, forming hydroxylated derivatives .

- Phase II Conjugation : Glucuronidation of the carboxylic acid group, confirmed via UDP-glucuronosyltransferase (UGT) assays .

- In Vitro Models : Use primary hepatocytes or liver microsomes with LC-MS/MS to quantify metabolite formation rates .

Q. How can computational methods predict the compound’s physicochemical properties and interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Assess binding affinity to cyclooxygenase-2 (COX-2) or PPAR-γ using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate logP (predicted ~3.2) and pKa (carboxylic acid: ~4.5) via Gaussian09 .

- Docking Studies : AutoDock Vina to identify potential interactions with enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2) .

Q. How does structural modification of the iodophenyl or benzoic acid moieties affect pharmacological activity?

- Iodine Replacement : Substitution with fluorine reduces molecular weight but decreases COX-2 inhibition (IC₅₀ increases from 0.8 µM to 2.3 µM) .

- Esterification : Methyl ester prodrugs enhance cellular uptake but require enzymatic hydrolysis for activation .

- Phenoxy Linker Extension : Adding a methylene spacer improves binding to hydrophobic pockets in enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.